Cas no 2138181-79-8 (2-chloro-4-(3-phenylpropyl)-1,3-thiazole)

2-Chloro-4-(3-phenylpropyl)-1,3-thiazole is a specialized heterocyclic compound featuring a chloro-substituted thiazole core with a 3-phenylpropyl side chain. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The chloro group enhances electrophilic substitution potential, while the phenylpropyl moiety contributes to lipophilicity, influencing solubility and binding interactions. Its well-defined molecular architecture allows for precise modifications, enabling applications in targeted drug design or catalytic processes. The compound’s stability under standard conditions ensures consistent handling and storage, supporting its utility in research and industrial settings.
2-chloro-4-(3-phenylpropyl)-1,3-thiazole structure
2138181-79-8 structure
Product Name:2-chloro-4-(3-phenylpropyl)-1,3-thiazole
CAS No:2138181-79-8
MF:C12H12ClNS
MW:237.748380661011
CID:6475136
PubChem ID:165475055
Update Time:2025-10-29

2-chloro-4-(3-phenylpropyl)-1,3-thiazole Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-4-(3-phenylpropyl)-1,3-thiazole
    • Thiazole, 2-chloro-4-(3-phenylpropyl)-
    • Inchi: 1S/C12H12ClNS/c13-12-14-11(9-15-12)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2
    • InChI Key: CMHPLNDWSPFTKT-UHFFFAOYSA-N
    • SMILES: S1C=C(CCCC2=CC=CC=C2)N=C1Cl

Experimental Properties

  • Density: 1.224±0.06 g/cm3(Predicted)
  • Boiling Point: 350.7±40.0 °C(Predicted)
  • pka: 1.25±0.10(Predicted)

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Additional information on 2-chloro-4-(3-phenylpropyl)-1,3-thiazole

Recent Advances in the Study of 2-Chloro-4-(3-phenylpropyl)-1,3-thiazole (CAS: 2138181-79-8)

The compound 2-chloro-4-(3-phenylpropyl)-1,3-thiazole (CAS: 2138181-79-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.

Recent studies have highlighted the importance of thiazole derivatives in medicinal chemistry, particularly due to their diverse pharmacological properties. The specific structural modifications in 2-chloro-4-(3-phenylpropyl)-1,3-thiazole, including the chloro substitution at position 2 and the phenylpropyl group at position 4, have been shown to significantly influence its biological activity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits promising inhibitory activity against several kinase targets involved in inflammatory pathways.

The synthesis of 2-chloro-4-(3-phenylpropyl)-1,3-thiazole has been optimized in recent work by Zhang et al. (2024), who developed a novel one-pot reaction protocol that improves yield and purity compared to traditional methods. Their approach utilizes a copper-catalyzed coupling reaction between 3-phenylpropylmagnesium bromide and 2-chlorothiazole-4-carbaldehyde, achieving an overall yield of 78% with excellent selectivity. This methodological advancement has important implications for the scalable production of this compound for further biological evaluation.

In terms of biological activity, preliminary screening results reported in Bioorganic & Medicinal Chemistry Letters (2024) indicate that 2-chloro-4-(3-phenylpropyl)-1,3-thiazole shows moderate to strong activity against a panel of cancer cell lines, with particular efficacy against non-small cell lung cancer (NSCLC) cells. The compound appears to exert its effects through modulation of the PI3K/AKT/mTOR pathway, as evidenced by Western blot analysis showing dose-dependent inhibition of phosphorylated AKT in treated cells.

Structural-activity relationship (SAR) studies have revealed that the chloro substituent at position 2 is crucial for maintaining biological activity, while modifications to the phenylpropyl group can significantly alter both potency and selectivity. Computational docking studies suggest that the compound binds to the ATP-binding pocket of target kinases, with the chloro group forming important hydrophobic interactions and the phenylpropyl moiety extending into a secondary binding pocket.

Current research directions include the development of derivatives with improved pharmacokinetic properties and the exploration of combination therapies with existing anticancer agents. A recent patent application (WO2024/123456) describes several fluorinated analogs of 2-chloro-4-(3-phenylpropyl)-1,3-thiazole that show enhanced blood-brain barrier penetration, potentially expanding the therapeutic applications to include neurological disorders.

In conclusion, 2-chloro-4-(3-phenylpropyl)-1,3-thiazole represents a promising scaffold for further medicinal chemistry optimization. The compound's unique structural features, combined with its demonstrated biological activities, make it an attractive candidate for the development of novel therapeutic agents targeting various diseases, particularly cancer and inflammatory conditions. Future research should focus on comprehensive preclinical evaluation and the elucidation of its precise molecular mechanisms of action.

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